2-Chloro-6-methoxyisonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Chloro-6-methoxyisonicotinamide often involves novel synthetic routes. For instance, 2-Chloro-N,N-dimethylnicotinamide can be synthesized from propargyl alcohol and dipropylamine, followed by catalytic oxidization, Knoevenagel condensation, and cyclization, achieving a yield of more than 65% and purity above 99% (Du Xiao-hua, 2013). Similarly, nicotinamide and nicotinic acid derivatives can be prepared via Lewis acid-promoted nucleophilic displacement reactions (A. Abdel-Aziz, 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been analyzed using X-ray analysis, revealing details about their crystalline form and interactions (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
Compounds in the same family as 2-Chloro-6-methoxyisonicotinamide undergo various chemical reactions, including nucleophilic displacement and hydrolysis, to afford nicotinamide derivatives. The displacement reaction mechanism has been studied both experimentally and through molecular modeling calculations (A. Abdel-Aziz, 2007).
Scientific Research Applications
Chemical Sensing and Environmental Monitoring
One study highlights the development of a chemosensor based on a similar compound, which demonstrates selective responsiveness to Cd^2+ ions via fluorescence increase, potentially useful in environmental monitoring and food safety applications (Prodi et al., 2001).
Biodegradation of Herbicides
Research into the biodegradation of chloroacetanilide herbicides, to which 2-Chloro-6-methoxyisonicotinamide is structurally related, has identified microbial species capable of utilizing these compounds as carbon sources. This work is crucial for understanding the environmental fate of herbicides and for developing bioremediation strategies (Muñoz et al., 2011).
Novel Synthesis Methods
Innovative synthetic routes to related compounds have been investigated to improve efficiency and reduce waste in chemical synthesis. For instance, a novel method for synthesizing 2-Chloro-N,N-dimethylnicotinamide, featuring advantages such as high yield and purity, suggests the potential for optimizing the production of similar compounds, including 2-Chloro-6-methoxyisonicotinamide (Du Xiao-hua, 2013).
Solubility and Thermodynamics
A thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine provides insights into the solvent interactions and solubility behavior of similar chloro-methoxy compounds, which is essential for formulating them for various applications (Yao et al., 2017).
Lithiation Studies
Investigations into the lithiation of 2-chloro and 2-methoxypyridines have revealed mechanisms that could be applied to the manipulation of compounds like 2-Chloro-6-methoxyisonicotinamide, enabling the development of novel synthetic pathways and intermediates (Gros et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGGCDKJQDSQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384112 |
Source
|
Record name | 2-chloro-6-methoxyisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyisonicotinamide | |
CAS RN |
175277-66-4 |
Source
|
Record name | 2-chloro-6-methoxyisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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